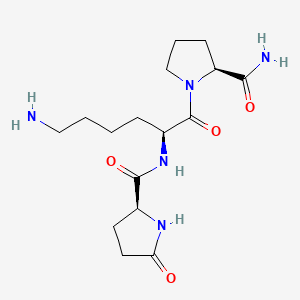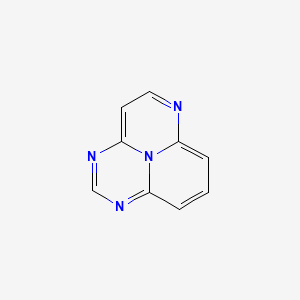![molecular formula C7H12N4O2 B14677751 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- CAS No. 38375-84-7](/img/structure/B14677751.png)
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-Tetraazabicyclo[331]nonane-3,7-dione, 9,9-dimethyl- is a complex organic compound with the molecular formula C5H8N4O2 This compound is characterized by its unique bicyclic structure, which includes multiple nitrogen atoms and a urea derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- typically involves the condensation of N,N’-dimethylurea with malonic aldehyde tetraacetal and its substituted derivatives . The reaction conditions are optimized to favor the formation of the desired tetra-N-methyl derivatives. The process involves careful control of temperature and pH to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reaction vessels, continuous monitoring of reaction conditions, and purification steps to isolate the desired product. Industrial production would also focus on optimizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can modify the nitrogen atoms within the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced forms of the compound, and substituted derivatives with various functional groups attached to the nitrogen atoms.
Applications De Recherche Scientifique
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound’s interactions with biological molecules are of interest in the study of enzyme inhibition and protein binding.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The pathways involved include binding to active sites and inducing conformational changes in the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6,8-Tetranitro-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione: This compound is similar in structure but contains nitro groups, which significantly alter its chemical properties and reactivity.
3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- is unique due to its specific arrangement of nitrogen atoms and the presence of dimethyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
38375-84-7 |
|---|---|
Formule moléculaire |
C7H12N4O2 |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
9,9-dimethyl-2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione |
InChI |
InChI=1S/C7H12N4O2/c1-7(2)3-8-5(12)10-4(7)11-6(13)9-3/h3-4H,1-2H3,(H2,8,10,12)(H2,9,11,13) |
Clé InChI |
GGVYMQYTAMNBDY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2NC(=O)NC1NC(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


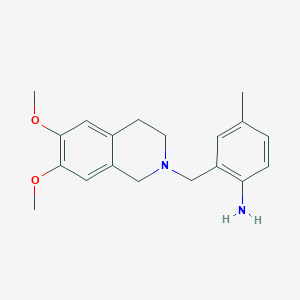

![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)


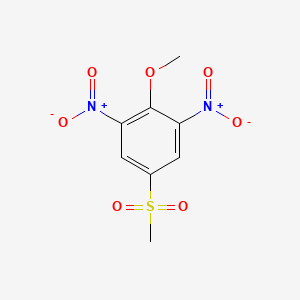
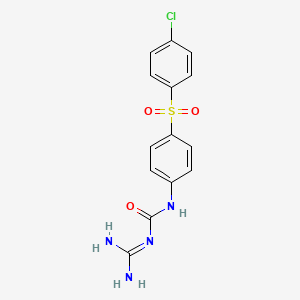
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)



![[1,1-Bis(ethylsulfanyl)propyl]benzene](/img/structure/B14677712.png)
